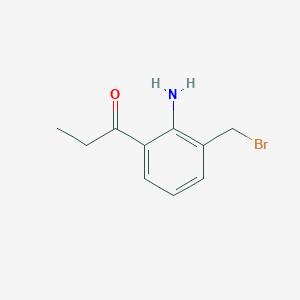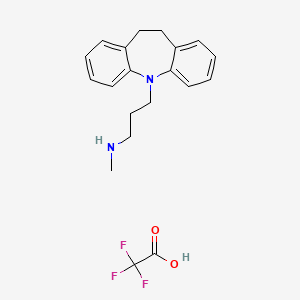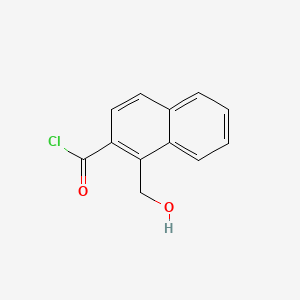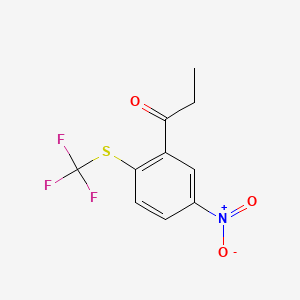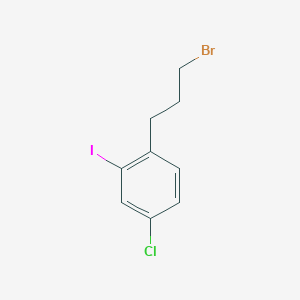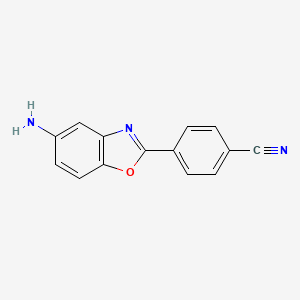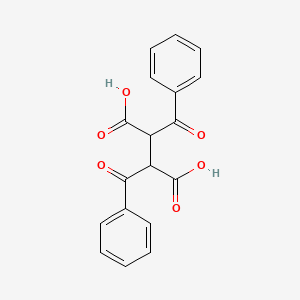
2,3-Dibenzoylbutanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibenzoylbutanedioic acid is an organic compound with the molecular formula C18H14O6. It is a derivative of butanedioic acid, where two benzoyl groups are attached to the 2 and 3 positions of the butanedioic acid backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibenzoylbutanedioic acid typically involves the reaction of benzoyl chloride with butanedioic acid derivatives under controlled conditions. One common method is the Friedel-Crafts acylation, where benzoyl chloride reacts with butanedioic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibenzoylbutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl groups to benzyl groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Benzoyl groups are converted to benzoic acid derivatives.
Reduction: Benzyl derivatives are formed.
Substitution: Halogenated or nitrated aromatic compounds are produced.
Wissenschaftliche Forschungsanwendungen
2,3-Dibenzoylbutanedioic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dibenzoylbutanedioic acid involves its interaction with molecular targets such as enzymes and receptors. The benzoyl groups can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydroxybutanedioic acid:
2,3-Dibromo-2-butanedioic acid: Contains bromine atoms instead of benzoyl groups.
2,3-Dimethylbutanedioic acid: Has methyl groups instead of benzoyl groups.
Uniqueness
2,3-Dibenzoylbutanedioic acid is unique due to the presence of benzoyl groups, which impart distinct chemical properties such as increased hydrophobicity and the ability to participate in aromatic substitution reactions. These properties make it valuable in synthetic chemistry and various industrial applications.
Eigenschaften
CAS-Nummer |
101737-25-1 |
|---|---|
Molekularformel |
C18H14O6 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
2,3-dibenzoylbutanedioic acid |
InChI |
InChI=1S/C18H14O6/c19-15(11-7-3-1-4-8-11)13(17(21)22)14(18(23)24)16(20)12-9-5-2-6-10-12/h1-10,13-14H,(H,21,22)(H,23,24) |
InChI-Schlüssel |
MJXBFANAKDVZKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(C(C(=O)C2=CC=CC=C2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14063391.png)
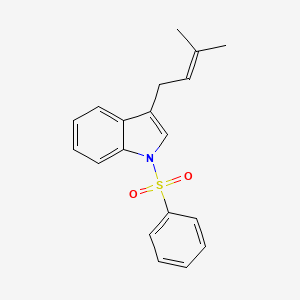

![Benzenamine, 5-[(2-chloroethenyl)sulfonyl]-2-methoxy-](/img/structure/B14063408.png)
![Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)methyl)carbamate](/img/structure/B14063413.png)


